molecular formula C9H13N3 B3098603 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1339346-13-2

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B3098603
CAS RN: 1339346-13-2
M. Wt: 163.22
InChI Key: KUKPJVQJOWVXQW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C9H13N3 . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine consists of a cyclopropyl group attached to the 2-position of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring .

Safety and Hazards

While specific safety and hazard information for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not available, related compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

The future directions for research on 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine could involve further exploration of its biological activities and potential applications in pharmaceutical testing . Additionally, the development of new synthesis methods and the study of its chemical reactions could also be areas of interest .

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in various cellular processes.

Mode of Action

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its target, the Gαq protein, by silencing it . This interaction results in changes in the protein’s activity, which can affect various cellular processes.

Biochemical Pathways

The silencing of Gαq proteins by 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine affects the intracellular signaling pathways . These pathways are responsible for transmitting signals received at the cell’s surface to the molecules that carry out the cell’s response. The downstream effects of this interaction can vary depending on the specific pathway and cell type involved.

Result of Action

The molecular and cellular effects of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action depend on the specific cellular processes that are affected by the silencing of Gαq proteins. These effects can include changes in cell signaling, gene expression, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. For instance, the compound should be kept in a dark place and in an inert atmosphere at room temperature . These conditions can help maintain the compound’s stability and maximize its effectiveness.

properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKPJVQJOWVXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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